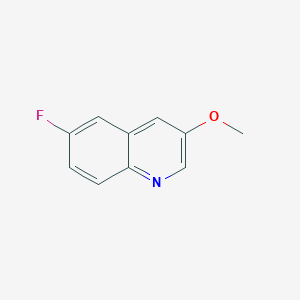

6-Fluoro-3-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZSOJRUXCHIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 3 Methoxyquinoline

Direct Synthesis Routes for 6-Fluoro-3-methoxyquinoline

Direct synthesis methods offer an efficient means of constructing the 6-fluoro-3-methoxyquinoline scaffold from acyclic precursors. These routes are often favored for their convergence and ability to introduce the required functional groups in the early stages of the synthesis.

Two-Step Synthesis from p-Anisidine (B42471) and 2-Fluoromalonic Acid

A widely utilized and scalable method for the synthesis of 6-fluoro-3-methoxyquinoline involves a two-step sequence starting from p-anisidine and 2-fluoromalonic acid. acs.orgacs.org This approach is valued for its straightforwardness and has been developed for large-scale production. thieme-connect.comthieme-connect.com

The initial step involves the condensation and cyclization of p-anisidine with 2-fluoromalonic acid. This reaction is typically promoted by a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions. acs.orgacs.org This cyclization furnishes the key intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556). acs.orgacs.org The reaction is an exothermic process, and the in-situ generation of hydrogen chloride gas is observed. amazonaws.com

The subsequent step is the reductive dehalogenation of the dichloro intermediate to afford the final product, 6-fluoro-3-methoxyquinoline. acs.orgacs.org This transformation is commonly achieved through catalytic hydrogenolysis.

Phosphoryl Chloride Mediated Cyclization Methods

The use of phosphorus oxychloride (POCl₃) is central to the cyclization step in the direct synthesis of 6-fluoro-3-methoxyquinoline from p-anisidine and 2-fluoromalonic acid. acs.orgacs.org POCl₃ serves a dual role as both a Lewis acid catalyst and a dehydrating agent, facilitating the formation of the quinoline (B57606) ring system in what can be described as a Friedländer-type mechanism. The reaction of p-anisidine and 2-fluoromalonic acid in the presence of POCl₃ leads to the formation of 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgacs.org Research has shown that optimizing the stoichiometry of POCl₃ is crucial for achieving high purity and yield. For instance, reducing the equivalents of POCl₃ can minimize the occurrence of over-chlorination side reactions.

| Reagent | Role | Intermediate Product |

| p-Anisidine | Starting Material | 2,4-dichloro-3-fluoro-6-methoxyquinoline |

| 2-Fluoromalonic Acid | Starting Material | 2,4-dichloro-3-fluoro-6-methoxyquinoline |

| Phosphorus Oxychloride (POCl₃) | Catalyst and Dehydrating Agent | 2,4-dichloro-3-fluoro-6-methoxyquinoline |

Hydrogenolysis Approaches for Halogen Reduction

Hydrogenolysis is a critical step in the synthesis of 6-fluoro-3-methoxyquinoline from the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate. acs.orgacs.org This chemical process involves the cleavage of the carbon-halogen bonds by reaction with hydrogen. numberanalytics.com

A common method employs palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. acs.org One approach utilizes fresh Pd/C and ammonium (B1175870) formate (B1220265) as the hydrogen donor in a methanol (B129727) solvent at room temperature. acs.org An alternative, which has been successfully applied on a kilogram scale, involves the use of Raney nickel as the catalyst with hydrogen gas. thieme-connect.comthieme-connect.com Transfer hydrogenation has also been demonstrated as a viable option for this reduction. thieme-connect.comthieme-connect.com

Kinetic studies have suggested that the removal of the chlorine at the C2 position occurs more rapidly than at the C4 position, which is attributed to reduced steric hindrance at the C2 position. Optimization of reaction parameters such as hydrogen pressure is important to prevent undesired side reactions like the cleavage of the methoxy (B1213986) group.

| Catalyst | Hydrogen Source | Key Features |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Performed at room temperature. acs.org |

| Raney Nickel | Hydrogen Gas | Suitable for large-scale synthesis. thieme-connect.comthieme-connect.com |

Synthesis from Related Quinoline Precursors

An alternative strategy for the synthesis of 6-fluoro-3-methoxyquinoline involves the modification of pre-existing quinoline derivatives. These methods can be advantageous when the starting quinoline precursors are readily available.

Halogenation of Methoxyquinoline Derivatives

The introduction of a fluorine atom onto a methoxyquinoline scaffold can be achieved through halogenation reactions. One documented approach involves the bromination of 2-methoxyquinoline, which has been shown to occur at the 6- and 8-positions, rather than the 4-position as previously reported. researchgate.net While this specific example does not directly yield the 6-fluoro isomer, it highlights the principle of electrophilic halogenation on the quinoline ring, where the position of substitution is directed by the existing substituents.

Utilizing 2,4-Dichloro-3-fluoroquinoline as a Synthon

A practical and scalable four-step synthesis has been developed for 4-halogenated 3-fluoro-6-methoxyquinolines starting from 2,4-dichloro-3-fluoroquinoline. thieme-connect.com While the primary products of this specific route are 4-bromo- and 4-iodo-3-fluoro-6-methoxyquinoline, the methodology underscores the utility of functionalized quinoline synthons in building more complex derivatives. thieme-connect.com This approach allows for the introduction of various functionalities at different positions of the quinoline ring in a controlled manner.

Advanced Synthetic Strategies and Process Development

The development of efficient and scalable synthetic routes is crucial for the large-scale production of 6-fluoro-3-methoxyquinoline. Researchers have explored various strategies to optimize yield, reduce costs, and ensure process safety.

A more practical and scalable two-step approach has been developed, starting from readily available and inexpensive materials: p-anisidine and 2-fluoromalonic acid. acs.orgacs.org This process involves a phosphorus oxychloride (POCl₃)-mediated cyclization to form 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgresearchgate.net This intermediate is then subjected to hydrogenolysis to yield the final product. acs.orgresearchgate.net This route has been successfully scaled up to produce kilograms of 6-fluoro-3-methoxyquinoline with high purity. acs.org The cyclization step, a key transformation, proceeds with a 41% yield on a 32 kg scale, while the subsequent reduction has been demonstrated with a 71% yield on a 23 kg scale using Raney nickel and hydrogen gas, or a 75% yield on a 1 kg scale via transfer hydrogenation. thieme-connect.com

The following table summarizes a scalable synthetic route for 6-fluoro-3-methoxyquinoline:

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | p-Anisidine, 2-Fluoromalonic acid | POCl₃, Reflux | 2,4-Dichloro-3-fluoro-6-methoxyquinoline | 41% (on 32 kg scale) thieme-connect.com |

| 2 | 2,4-Dichloro-3-fluoro-6-methoxyquinoline | H₂, Raney Nickel | 6-Fluoro-3-methoxyquinoline | 71% (on 23 kg scale) thieme-connect.com |

Another approach for the synthesis of related quinoline derivatives involves the use of nanocatalysts in greener protocols, which can offer high to excellent yields and the potential for catalyst recycling. acs.org While not specifically detailed for 6-fluoro-3-methoxyquinoline, these methods highlight a trend towards more sustainable manufacturing processes in quinoline synthesis. mdpi.com

In the initial cyclization step, the equivalents of POCl₃ were a key variable. Reducing the amount of POCl₃ from 3.0 to 2.5 equivalents was found to minimize the formation of over-chlorinated side products. The reaction temperature was also controlled at 105°C to ensure a controlled reflux.

The table below outlines the optimization of reaction conditions for the synthesis of 6-fluoro-3-methoxyquinoline:

| Parameter | Initial Conditions | Optimized Conditions | Impact on Yield |

| Cyclization Step | |||

| POCl₃ Equivalents | 3.0 eq | 2.5 eq | Minimized side reactions |

| Reaction Temperature | 110°C (reflux) | 105°C (controlled reflux) | Improved control |

| Hydrogenolysis Step | |||

| Hydrogen Pressure | 50 psi H₂ | 30 psi H₂ | Preserved methoxy group |

| Overall Yield | 68% | 82% | Significant improvement |

Furthermore, general strategies for optimizing quinoline synthesis include the use of microwave irradiation, which can lead to faster reaction times and higher yields. researchgate.net The choice of catalyst is also paramount, with studies exploring various options from traditional acid/base catalysts to more advanced nanocatalysts and metal-free systems to improve efficiency and environmental friendliness. acs.orgacgpubs.org

Retrosynthetic Analysis of 6-Fluoro-3-methoxyquinoline

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. ic.ac.ukamazonaws.com This process involves a series of "disconnections," which are imaginary bond-breaking steps corresponding to known chemical reactions in the forward direction. ic.ac.uk

The core principle of retrosynthetic analysis is to identify strategic bonds to disconnect within the target molecule. ic.ac.uk For 6-fluoro-3-methoxyquinoline, a primary disconnection would be of the C-N and C-C bonds that form the quinoline ring system.

A logical disconnection of the quinoline ring leads back to an aniline (B41778) derivative and a three-carbon component. e-bookshelf.de In the case of 6-fluoro-3-methoxyquinoline, this suggests a disconnection to a substituted aniline and a malonic acid derivative. This is precisely the strategy employed in the scalable synthesis, where the target molecule is disconnected to p-anisidine and 2-fluoromalonic acid. acs.orgacs.org

Alternative disconnection strategies for quinoline synthesis often involve well-established named reactions like the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group. acgpubs.org For 6-fluoro-3-methoxyquinoline, this would imply a disconnection to a derivative of 2-amino-5-fluorobenzaldehyde (B139799) or ketone and a suitable two-carbon component.

The choice of disconnection is guided by the availability of starting materials and the reliability of the corresponding forward reactions. e-bookshelf.de A good disconnection simplifies the target molecule significantly. ic.ac.uk

Functional group interconversion (FGI) is a key tactic in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a desired disconnection or to introduce a required functionality. imperial.ac.uk FGI is the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. imperial.ac.ukyoutube.com

A practical example of FGI is seen in the scalable synthesis of 3-fluoro-6-methoxyquinoline (B1245202), where the initial cyclization product is a dichloro-substituted quinoline. acs.org The subsequent hydrogenolysis is an FGI step, specifically a reduction of the C-Cl bonds to C-H bonds, to arrive at the final product. acs.orgimperial.ac.uk

Another instance where FGI is crucial is in the potential synthesis from a quinoline N-oxide intermediate. The N-oxide itself is formed by the oxidation of the parent quinoline, an FGI. Subsequent reactions to introduce the fluoro and methoxy groups would also be considered FGIs.

The strategic use of FGIs allows for greater flexibility in synthetic planning, enabling chemists to navigate around challenging transformations or to utilize more accessible starting materials. scribd.com

Synthesis and Reactivity of 6 Fluoro 3 Methoxyquinoline Derivatives

Functionalization and Modification of the Quinoline (B57606) Core

The functionalization of the 6-fluoro-3-methoxyquinoline ring system is achieved through various modern synthetic methodologies. These reactions target different positions on the quinoline core, allowing chemists to fine-tune the electronic and steric properties of the molecule. Key strategies include directed metalation, halogen-metal exchange, and cross-coupling reactions.

Lithiation and Subsequent Trapping Reactions

Directed ortho-metalation, specifically lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. researchgate.net In the context of 3-fluoro-6-methoxyquinoline (B1245202), lithiation can be achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). researchgate.netresearchgate.net This reaction is highly regioselective, with deprotonation occurring at a specific position on the quinoline ring. The resulting organolithium intermediate is a potent nucleophile that can be trapped with various electrophiles to introduce new functional groups.

A notable application is the synthesis of alcohol derivatives, which serve as precursors for more complex molecules. For instance, commercially available 3-fluoro-6-methoxyquinoline can be treated with LDA to generate a lithiated species, which is then reacted with an aldehyde electrophile to yield the corresponding secondary alcohol. researchgate.net This method, however, can be sensitive to other reactive groups within the molecule, such as phthalimide (B116566) protecting groups, which may lead to lower yields due to competing reactions. researchgate.net

| Reaction Type | Substrate | Reagent | Electrophile | Product | Source |

| Lithiation-Trapping | 3-Fluoro-6-methoxyquinoline | Lithium diisopropylamide (LDA) | Aldehyde | Secondary alcohol derivative | researchgate.net |

Halogen-Metal Exchange Strategies

Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for converting an organic halide into an organometallic reagent. wikipedia.org This strategy is particularly useful when direct deprotonation (lithiation) is not feasible or provides poor regioselectivity. The exchange rate is typically fastest for iodides, followed by bromides and then chlorides. wikipedia.org

This method has been applied to the synthesis of functionalized quinolines. For example, a bromo-quinoline derivative can undergo a halogen-metal exchange with an organolithium reagent like n-hexyllithium. researchgate.net The resulting lithiated quinoline can then be trapped with an electrophile, such as an aldehyde, in a manner similar to that described for direct lithiation. researchgate.net

Furthermore, bromo/magnesium (Br/Mg) and iodo/zinc (I/Zn) exchange reactions provide access to functionalized Grignard and organozinc reagents, respectively. uni-muenchen.desigmaaldrich.com A practical route to 4-halogenated 3-fluoro-6-methoxyquinolines, such as 4-bromo- and 4-iodo-3-fluoro-6-methoxyquinoline, has been developed, providing key building blocks for these exchange reactions. researchgate.net For instance, 3-fluoro-4-iodo-6-methoxyquinoline (B8752892) can be treated with sBu₂Zn·2LiOR to generate a zinc reagent, which can then participate in copper-catalyzed reactions, such as allylation with allyl bromide. uni-muenchen.de

| Exchange Type | Substrate | Reagent | Intermediate | Subsequent Reaction | Source |

| Halogen-Lithium | Bromo-quinoline derivative | n-Hexyllithium | Lithiated quinoline | Trapping with aldehyde | researchgate.net |

| Iodo-Zinc | 3-Fluoro-4-iodo-6-methoxyquinoline | sBu₂Zn·2LiOR | Organozinc quinoline | Copper-catalyzed allylation | uni-muenchen.de |

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the quinoline core is commonly achieved through transition metal-catalyzed cross-coupling and C-H activation reactions. mdpi.com Palladium-catalyzed Suzuki-Miyaura cross-coupling is a robust method for forming C-C bonds between halogenated quinolines and arylboronic acids. nih.gov

Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. mdpi.com For the quinoline scaffold, various positions can be targeted depending on the catalyst system and directing groups. Rhodium-based catalysts have been successfully used for the C2-alkylation of quinoline N-oxides with alkenes. mdpi.com Similarly, palladium-catalyzed C-H arylation can be directed to various positions on the quinoline ring. mdpi.com For example, 6-methoxyquinoline (B18371) has been shown to undergo Ir-catalyzed C3 silylation, demonstrating the feasibility of functionalizing the carbocyclic ring. mdpi.com More recently, a Minisci-type reaction enabled by hydrogen atom transfer has been developed for the late-stage alkylation of heteroarenes, including 4-methoxyquinoline, using gaseous alkanes. acs.org

Acylation and Sulfonylation Reactions

Acyl and sulfonyl groups are important functionalities in medicinal chemistry, often found in biologically active molecules. semanticscholar.org The introduction of these groups onto the quinoline nucleus can be achieved through several methods. Palladium-catalyzed C2-acylation of quinolines has been demonstrated using aroyl chlorides as coupling partners. mdpi.com

Direct C-H sulfonylation represents a more advanced strategy. One approach involves the activation of the quinoline nitrogen with an agent like triflic anhydride (B1165640) (Tf₂O), followed by the addition of a sulfinate salt. semanticscholar.org This method provides direct access to sulfonylated N-heterocycles. Another strategy for the C2-sulfonylation of quinoline N-oxides utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) in a copper-catalyzed reaction. mdpi.com The functionalization of amino-substituted heterocycles through acylation and sulfonylation is also a common strategy for derivatization. nih.gov

Esterification and Amidation Reactions

Esterification and amidation reactions are fundamental transformations in organic synthesis, typically involving a carboxylic acid precursor. beilstein-journals.orglookchemmall.com In the context of the 6-fluoro-3-methoxyquinoline scaffold, these reactions are used to modify derivatives that bear a carboxylic acid group, such as quinoline-3-carboxylic acids. google.com

The synthesis of quinoline-3-carboxylic acid derivatives often concludes with the introduction of various ester or amide functionalities. google.com For example, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be converted to its acid chloride, which then serves as a versatile intermediate for forming amides by reacting with hydrazines or other amines. researchgate.net A variety of coupling agents have been developed for the direct amidation of carboxylic acids under mild conditions, which can be applied to quinoline-based substrates. lookchemmall.comrsc.org These reactions are crucial for creating large libraries of compounds for biological screening, such as in the development of novel antibacterial or anticancer agents. researchgate.net

Synthesis of Biologically Relevant Hybrid Structures and Conjugates

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. This approach aims to achieve synergistic effects, overcome drug resistance, or target multiple biological pathways. researchgate.net The 6-fluoro-3-methoxyquinoline core is an excellent building block for this purpose, often serving as the "left-hand side" (LHS) fragment in novel bacterial topoisomerase inhibitors (NBTIs). researchgate.netnih.gov

These hybrid structures are synthesized by conjugating the quinoline moiety with other biologically active fragments. Research in this area has led to the development of potent antibacterial agents with improved pharmacological profiles. researchgate.netnih.gov For example, linking the 3-fluoro-6-methoxyquinoline scaffold to cyclobutylaryl or isoxazole (B147169) "right-hand side" (RHS) fragments has produced NBTIs with excellent in vitro activity against resistant bacterial strains like MRSA. researchgate.net Other examples include the conjugation of fluoroquinolones with heterocyclic systems like 1,3,4-oxadiazole (B1194373) or thiazolidinone to generate new compounds with potential antiproliferative activity. researchgate.net The synthesis of quinoline-based Schiff bases and their subsequent reduction is another route to hybrid structures with significant bioactivity. rsc.org

| Quinoline Core | Linked Moiety / Pharmacophore | Resulting Hybrid Structure | Biological Relevance | Source |

| 3-Fluoro-6-methoxyquinoline | Cyclobutylaryl group | Cyclobutylaryl-substituted NBTI | Antibacterial (MRSA) | researchgate.netnih.gov |

| 3-Fluoro-6-methoxyquinoline | Isoxazole | Isoxazole-based NBTI | Antibacterial | researchgate.net |

| Fluoroquinolone-3-carboxylic acid | 1,3,4-Oxadiazole / Thiazolidinone | Oxadiazole/Thiazolidinone conjugate | Antiproliferative | researchgate.net |

| 6-Bromo-2-methoxyquinoline | 1,2,3-Triazole | Quinoline-triazole conjugate | Antitubercular | rsc.org |

| 7-Chloro-2-(trifluoromethyl)quinoline | Morpholine / Piperidine | Schiff base precursors | Antitubercular (MTB) | rsc.org |

Quinolone-Diarylether Hybrid Synthesis

A significant class of derivatives emerging from the quinoline core is the quinolone-diarylether hybrids. Research has identified quinolone-3-diarylethers as a notable class of compounds. liverpool.ac.uk The synthesis of these hybrids typically involves the coupling of a quinolone moiety with a substituted diaryl ether. The ether linkage is a critical feature of these molecules, and its formation is a key step in the synthetic pathway. The general approach leverages the reactivity of the quinolone system to append the diaryl ether group, often at the C3 position, resulting in complex molecules with potential applications in various fields of chemical research. liverpool.ac.uk

Fluoroquinolone-Oxadiazole Hybrid Synthesis

The fusion of a fluoroquinolone core with a 1,3,4-oxadiazole ring represents a significant area of synthetic exploration. researchgate.netmdpi.com The primary synthetic routes to create these 3-heteroaryl fluoroquinolone hybrids involve the modification of the C-3 carboxylic acid group of a parent fluoroquinolone. mdpi.com

One common method involves the interaction of a fluoroquinolone, such as ciprofloxacin (B1669076) or norfloxacin (B1679917), with an appropriate acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.netmdpi.com This reaction sequence first forms an N-acylhydrazone intermediate, which then undergoes intramolecular cyclodehydration to yield the desired 1,3,4-oxadiazole ring directly attached to the C-3 position of the quinolone core. mdpi.com

Another approach involves converting the C-3 carboxylic acid of the fluoroquinolone into an acid chloride. This reactive intermediate is then treated with a suitable hydrazide, such as a substituted benzohydrazide, to form a diacylhydrazine derivative, which is subsequently cyclized to the oxadiazole. mdpi.com The choice of reagents and reaction conditions can be tailored to introduce a variety of substituents onto the oxadiazole ring, allowing for the creation of a library of diverse hybrid compounds. researchgate.net For example, a series of 1-cyclopropyl-6-fluoro-3-[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]-7-piperazino-1,4-dihydro-4-quinolinones have been synthesized using this methodology. researchgate.net

| Parent Fluoroquinolone | Reagents | Resulting Hybrid Structure | Reference |

| Ciprofloxacin | 4-Nitrobenzohydrazide, POCl₃ | 1-cyclopropyl-6-fluoro-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-7-piperazinyl-1,4-dihydro-quinolin-4-one | researchgate.netmdpi.com |

| Norfloxacin | Various acid hydrazides, POCl₃ | 1-ethyl-6-fluoro-3-[5-(aryl)-1,3,4-oxadiazol-2-yl]-7-piperazino-1,4-dihydro-4-quinolinone derivatives | mdpi.com |

| Lomefloxacin | Various arylaminothioureas | 7-chloro-1-ethyl-6-fluoro-3-(5-(arylamino)-1,3,4-oxadiazol-2-yl)quinolin-4(1H)-ones | researchgate.net |

Metal Complex Synthesis with Quinoline Derivatives

The nitrogen atom in the quinoline ring and oxygen atoms from substituents (like the carboxyl and carbonyl groups in fluoroquinolones) act as effective coordination sites for metal ions. jscimedcentral.com This has led to the synthesis of numerous metal complexes with quinoline derivatives.

Schiff bases derived from quinoline aldehydes are versatile ligands for forming metal complexes. For instance, new Schiff bases have been synthesized by condensing 6-fluoro-2-hydroxyquinoline-3-carbaldehyde with various substituted anilines. derpharmachemica.comderpharmachemica.com These Schiff base ligands then react with metal salts, such as those of Zinc(II) and Copper(II), typically in an ethanol (B145695) solution, to form stable metal complexes. derpharmachemica.comderpharmachemica.com Spectroscopic analysis, including FT-IR, NMR, and Mass Spectrometry, is used to confirm the structure of these complexes. derpharmachemica.comderpharmachemica.com

Similarly, fluoroquinolone carboxylic acids can act as bidentate ligands, coordinating with metal ions through the carboxylate oxygen and the pyridone carbonyl oxygen. jscimedcentral.com A range of transition metal complexes with the fluoroquinolone moxifloxacin (B1663623) have been synthesized, involving metals such as Mg(II), Ca(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). jscimedcentral.com The formation and stoichiometry of these complexes can be studied using techniques like conductometric titrations. jscimedcentral.com

| Ligand | Metal Ion(s) | Coordination Site(s) | Reference |

| Schiff bases from 6-fluoro-2-hydroxyquinoline-3-carbaldehyde | Zn(II), Cu(II) | Imine Nitrogen, Hydroxyl Oxygen | derpharmachemica.comderpharmachemica.com |

| Moxifloxacin (a fluoroquinolone) | Mg(II), Ca(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Pyridone and Carboxylate Oxygen atoms | jscimedcentral.com |

| Hydrazone derivatives of 2-hydroxy-3-formylquinoline | Zn(II) | Not specified | researchgate.net |

Stereochemical Control and Regioselectivity in Derivative Synthesis

Controlling the stereochemistry and regiochemistry during the synthesis of 6-fluoro-3-methoxyquinoline derivatives is crucial for obtaining specific isomers with desired properties.

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of quinoline derivatives, the inherent electronic properties of the substituted ring direct the outcome of further reactions. For example, in dihalogenated quinolines, regioselective alkoxydehalogenation can be achieved. The reaction of 2,4-dichloroquinolines with a solid sodium alkoxide in toluene (B28343) preferentially yields 2-alkoxy-4-halogenoquinolines. researchgate.net The electron-withdrawing effects of the chloro and fluoro groups in compounds like 3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one deactivate the quinoline ring, directing electrophilic substitution towards the 5-position. Conversely, the electron-donating methoxy (B1213986) group enhances electron density at adjacent positions, facilitating nucleophilic attack. A facile two-step synthesis of 3-fluoro-6-methoxyquinoline itself relies on regiocontrol, starting from p-anisidine (B42471) and 2-fluoromalonic acid, which are cyclized in the presence of phosphorus oxychloride to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556). acs.org This intermediate is then dehalogenated to give the final product. acs.org

| Starting Material | Reaction | Major Product | Controlling Factor | Reference |

| 2,4-Dichloroquinoline | Alkoxydehalogenation with NaOR | 2-Alkoxy-4-chloroquinoline | Different reactivity of C2 and C4 halogens | researchgate.net |

| 3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one | Electrophilic Substitution | Substitution at C5-position | Directing effect of Cl and F substituents | |

| p-Anisidine + 2-Fluoromalonic acid | Chlorination-Cyclization with POCl₃ | 2,4-Dichloro-3-fluoro-6-methoxyquinoline | Reaction mechanism of cyclization | acs.org |

| Arylmethyl Azides | Acid-Promoted Rearrangement | 3-Bromoquinoline Derivatives | Nature of the acid promoter and substrate | acs.org |

Stereochemical control involves controlling the three-dimensional arrangement of atoms in a molecule. In the synthesis of quinolone derivatives, this can be particularly relevant when creating chiral centers or geometric isomers. For example, in the synthesis of 1-(2-fluorovinyl)-4-quinolone-3-carboxylic acid derivatives, a key step involves the construction of the 2-fluorovinyl group at the N-1 position, which can result in both Z and E geometric isomers. acs.org It has been observed that the Z-isomers often exhibit different properties compared to the corresponding E-isomers, highlighting the importance of stereochemical outcomes. acs.org While detailed studies on inducing a specific stereochemistry (e.g., (S) or (R) configuration) directly at the 6-fluoro-3-methoxyquinoline core are not extensively detailed in the provided context, the principles of stereocontrol used in related heterocyclic systems, such as using chiral auxiliaries or catalysts, are applicable. acs.org The determination of the final stereochemistry is often accomplished using advanced spectroscopic methods like 2D NMR (NOESY) experiments. researchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 3 Methoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 6-Fluoro-3-methoxyquinoline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling patterns reveal adjacent protons.

In the ¹H NMR spectrum of a 6-fluoro-3-methoxyquinoline scaffold, the signals can be assigned to specific protons on the quinoline (B57606) ring system and the methoxy (B1213986) substituent. Protons on the heterocyclic pyridine (B92270) ring (e.g., H-2, H-4) typically appear at lower field (higher ppm) compared to those on the carbocyclic benzene (B151609) ring (e.g., H-5, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom. The methoxy group protons (-OCH₃) are expected to appear as a distinct singlet in the upfield region, typically around 3.8-4.0 ppm.

The fluorine atom at the C-6 position influences the chemical shifts and coupling patterns of nearby protons, particularly H-5 and H-7, through-bond scalar coupling (J-coupling). For instance, the H-5 and H-7 signals would be expected to appear as doublets of doublets due to coupling with both the adjacent proton and the fluorine atom (³JHH and ⁴JHF or ³JHF respectively).

Analysis of a related compound, 6-Fluoro-4-phenylquinoline , shows the proton at the 2-position (H-2) as a doublet at 8.88 ppm, while the H-5 proton appears as a doublet of doublets at 8.16 ppm, demonstrating coupling to both H-7 and the fluorine at C-6. rsc.org For 6-Methoxyquinoline (B18371) , the protons on the pyridine ring (H-2, H-3, H-4) appear between 7.3 and 8.7 ppm, while the methoxy protons are observed as a singlet at 3.86 ppm. chemicalbook.com

Based on these related structures, a predicted ¹H NMR data table for 6-Fluoro-3-methoxyquinoline in CDCl₃ is presented below.

Predicted ¹H NMR Data for 6-Fluoro-3-methoxyquinoline Data is illustrative and based on analyses of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~8.7 | Singlet (or narrow doublet) | - |

| H-4 | ~7.8 | Singlet (or narrow doublet) | - |

| H-5 | ~7.9 | Doublet of Doublets | J(H5-F6) ≈ 9.0, J(H5-H7) ≈ 2.5 |

| H-7 | ~7.4 | Doublet of Doublets | J(H7-H8) ≈ 9.0, J(H7-F6) ≈ 5.0 |

| H-8 | ~8.1 | Doublet of Doublets | J(H8-H7) ≈ 9.0, J(H8-F6) ≈ 0.5 |

| 3-OCH₃ | ~3.9 | Singlet | - |

Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment and hybridization of the carbon atoms. In 6-Fluoro-3-methoxyquinoline, the presence of electronegative nitrogen, oxygen, and fluorine atoms significantly influences the ¹³C chemical shifts.

The carbon atom attached to the fluorine (C-6) will exhibit a large C-F coupling constant (¹JCF), typically in the range of 240-250 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. rsc.org Carbons adjacent (C-5, C-7) and further away will also show smaller couplings (²JCF, ³JCF). The carbon attached to the methoxy group (C-3) will be deshielded, as will the carbons of the pyridine ring (C-2, C-4, C-8a) due to the influence of the nitrogen atom. The methoxy carbon itself will appear as a singlet in the upfield region, typically around 55-60 ppm.

For example, in 6-Fluoro-4-phenylquinoline , the C-6 carbon appears as a doublet at 160.5 ppm with a large coupling constant of J = 247.7 Hz. rsc.org In 6-Methoxyquinoline , the carbon attached to the methoxy group (C-6) resonates at 157.4 ppm, while the methoxy carbon itself is at 55.4 ppm.

Predicted ¹³C NMR Data for 6-Fluoro-3-methoxyquinoline Data is illustrative and based on analyses of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-2 | ~145 | Small |

| C-3 | ~155 | Small |

| C-4 | ~110 | Small |

| C-4a | ~128 | ~10 |

| C-5 | ~110 | ~25 |

| C-6 | ~160 (doublet) | ~250 |

| C-7 | ~120 | ~10 |

| C-8 | ~130 | < 5 |

| C-8a | ~148 | < 5 |

| 3-OCH₃ | ~56 | - |

Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. alfa-chemistry.com Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural confirmation. biophysics.org

In the ¹⁹F NMR spectrum of 6-Fluoro-3-methoxyquinoline, a single signal is expected for the fluorine atom at the C-6 position. The chemical shift of this signal is indicative of its electronic environment on the aromatic ring. For instance, the ¹⁹F chemical shift for the related 6-Fluoro-4-phenylquinoline is observed at -112.5 ppm. rsc.org The signal for 6-Fluoro-3-methoxyquinoline is expected in a similar region. Furthermore, this signal will exhibit coupling to nearby protons, primarily H-5 and H-7, which can be observed in the ¹⁹F spectrum, providing correlational evidence that confirms the substitution pattern. This technique is particularly useful in distinguishing between isomers and confirming the successful incorporation of fluorine into the target molecule. alfa-chemistry.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). modgraph.co.uk This allows for the calculation of a unique molecular formula, which is a critical step in confirming the identity of a newly synthesized compound.

For 6-Fluoro-3-methoxyquinoline, the expected monoisotopic mass can be calculated from the exact masses of its constituent atoms (C, H, F, N, O). This experimental value from HRMS analysis would be compared to the theoretical value to confirm the molecular formula C₁₀H₈FNO.

Calculated Exact Mass for 6-Fluoro-3-methoxyquinoline

| Formula | Ion | Calculated m/z |

| C₁₀H₈FNO | [M+H]⁺ | 178.0663 |

| C₁₀H₈FNO | [M+Na]⁺ | 200.0482 |

This level of accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions. modgraph.co.uk

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. libretexts.org In a typical experiment, the molecular ion (precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For quinoline derivatives, fragmentation often involves the cleavage of substituent groups and characteristic losses from the ring system. In the case of 6-Fluoro-3-methoxyquinoline, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): From the methoxy group, resulting in an ion with m/z [M-15]⁺.

Loss of carbon monoxide (CO): A common fragmentation for heterocyclic compounds, potentially following the initial loss of the methyl group, leading to an ion with m/z [M-15-28]⁺.

Loss of a methoxy radical (•OCH₃): Resulting in an ion at m/z [M-31]⁺.

The study of these fragmentation pathways provides conclusive evidence for the connectivity of the atoms within the molecule, complementing the data obtained from NMR spectroscopy. youtube.comlibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of organic molecules. Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions, offering insights into the conjugated systems within the molecule.

Vibrational Analysis by IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. researchgate.net The frequencies of absorbed radiation are characteristic of the specific bonds and functional groups present in the molecule. youtube.com For 6-Fluoro-3-methoxyquinoline, the IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of its quinoline core and its fluoro and methoxy substituents.

The analysis of related structures, such as various fluoroquinolones and substituted quinolines, allows for the prediction of characteristic vibrational frequencies. researchgate.netnih.goviosrjournals.org The primary vibrational modes for 6-Fluoro-3-methoxyquinoline would include stretching and bending of C-H, C=C, C=N, C-F, and C-O bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the stretching vibrations of the C=C and C=N bonds within the quinoline ring are expected in the 1650-1400 cm⁻¹ region. iosrjournals.orglibretexts.org The presence of the fluorine atom introduces a C-F stretching vibration, which is anticipated to produce a strong band in the 1250-1050 cm⁻¹ range. The methoxy group is characterized by the C-O stretching vibrations, which typically result in strong absorptions between 1300 cm⁻¹ and 1000 cm⁻¹. vscht.cz

A summary of the expected characteristic IR absorption bands for 6-Fluoro-3-methoxyquinoline is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Quinoline) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Methoxy -CH₃) | 2950 - 2850 | Medium |

| C=C and C=N Stretch | Aromatic Ring (Quinoline) | 1600 - 1400 | Medium to Strong |

| C-O Stretch | Aryl Ether (Ar-O-CH₃) | 1260 - 1200 (asymmetric) 1050 - 1000 (symmetric) | Strong |

| C-F Stretch | Aryl Fluoride (B91410) (Ar-F) | 1250 - 1100 | Strong |

| C-H Bending (out-of-plane) | Aromatic (Quinoline) | 900 - 675 | Strong |

Electronic Transitions and Absorbance Profiling by UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. libretexts.org In molecules with π-systems, such as 6-Fluoro-3-methoxyquinoline, the most significant electronic transitions are typically π → π* and n → π*. libretexts.orgresearchgate.net The quinoline ring system is a chromophore that absorbs strongly in the UV region.

The absorption spectrum of quinoline and its derivatives is characterized by multiple bands arising from these electronic transitions. researchgate.net The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are generally high-energy transitions that result in strong absorption bands. nih.gov The n → π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom) to an antibonding π* orbital. These transitions are of lower energy and typically result in weaker absorption bands compared to π → π* transitions. researchgate.net

Substituents on the quinoline ring can significantly influence the absorption spectrum. The fluorine atom at the 6-position and the methoxy group at the 3-position both possess lone pairs of electrons and can act as auxochromes. These groups can extend the conjugation of the π-system through resonance, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This effect generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted quinoline parent molecule.

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Characteristics |

|---|---|---|---|

| π → π | Promotion of an electron from a bonding π-orbital to an antibonding π-orbital. | ~250-350 nm | High intensity (high molar absorptivity). Responsible for the main absorption bands in the quinoline system. |

| n → π | Promotion of a non-bonding electron (from nitrogen's lone pair) to an antibonding π-orbital. | >300 nm | Low intensity (low molar absorptivity). Often appears as a shoulder on the longer-wavelength side of the π → π* bands. |

X-ray Crystallography and Solid-State Structural Analysis

While a specific single-crystal X-ray diffraction structure for 6-Fluoro-3-methoxyquinoline has not been reported in publicly accessible crystallographic databases, a comprehensive understanding of its likely solid-state structure can be derived from the analysis of closely related quinoline derivatives. tandfonline.comtandfonline.com X-ray crystallography provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice, which is fundamental to understanding intermolecular interactions and packing efficiencies. mdpi.com

Crystal System and Space Group Determination

Based on crystallographic studies of substituted quinolines, it is common for these compounds to crystallize in centrosymmetric space groups within the monoclinic or triclinic systems. researchgate.net For instance, the related compound 3,6,8-trimethoxyquinoline crystallizes in the monoclinic crystal system with the space group P2₁/n. tandfonline.com This prevalence suggests a common and efficient packing mode for quinoline derivatives. Therefore, it is plausible to anticipate that 6-Fluoro-3-methoxyquinoline would adopt a similar crystal system, likely monoclinic, with a common space group such as P2₁/c or its equivalents.

Inter- and Intra-molecular Hydrogen Bonding Interactions

The molecular structure of 6-Fluoro-3-methoxyquinoline lacks classical hydrogen bond donors (e.g., -OH, -NH). Consequently, strong hydrogen bonding is not expected to be a primary feature of its crystal structure. However, the solid-state packing will likely be stabilized by a network of weaker, non-classical hydrogen bonds. mdpi.com These interactions can include C-H···N bonds, where the nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor. nih.govacs.org Additionally, the oxygen atom of the methoxy group and the fluorine atom can also serve as weak hydrogen bond acceptors, leading to the formation of C-H···O and C-H···F interactions, respectively. tandfonline.com These directional interactions, although individually weak, collectively play a crucial role in dictating the supramolecular assembly of the molecules in the crystal. mdpi.com

Analysis of Molecular Packing and Conformational Landscape

The quinoline ring system is inherently planar. nih.govrsc.org It is expected that 6-Fluoro-3-methoxyquinoline will exhibit a largely planar conformation, which facilitates efficient crystal packing. A dominant feature in the packing of aromatic molecules is the presence of π-π stacking interactions between the planar quinoline rings of adjacent molecules. tandfonline.com These interactions arise from the attractive, noncovalent forces between electron-rich π-systems.

Co-crystallization Studies with Biological Targets

Co-crystallization is a powerful technique in structural biology that provides atomic-level insights into the interaction between a ligand, such as a derivative of 6-fluoro-3-methoxyquinoline, and its biological target, typically a protein or nucleic acid. This method involves forming a crystal that contains both the biological macromolecule and the bound ligand, which is then analyzed using X-ray diffraction to generate a three-dimensional electron density map. nih.govspringernature.com The resulting model reveals the precise binding mode, orientation, and conformation of the ligand within the target's active site.

For quinoline derivatives, particularly the fluoroquinolone class of antibiotics, a primary biological target is the bacterial enzyme DNA gyrase. pnas.orgnih.gov X-ray crystal structures of fluoroquinolone-gyrase-DNA complexes have been successfully determined, revealing critical interactions that lead to the inhibition of the enzyme's function. nih.govresearchgate.net These studies show how the quinolone core intercalates into the DNA and how various substituents on the quinoline ring form specific hydrogen bonds and van der Waals interactions with amino acid residues of the GyrA and GyrB subunits of the enzyme. nih.govunimib.it

While specific co-crystallization data for 6-fluoro-3-methoxyquinoline is not publicly available, such studies would be invaluable for structure-based drug design. By understanding how the fluorine atom at the 6-position and the methoxy group at the 3-position interact with the target, researchers can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, a crystal structure could elucidate whether the methoxy group acts as a hydrogen bond acceptor or if the fluorine atom engages in favorable electrostatic interactions within the binding pocket. This detailed structural information is crucial for optimizing the structure-activity relationship (SAR) of this class of compounds. nih.gov

The process of obtaining a co-crystal structure involves several key steps, as outlined in the table below.

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | Expression and purification of the target protein (e.g., DNA gyrase) to high homogeneity. | Obtain a stable and pure protein sample suitable for crystallization. nih.gov |

| 2. Complex Formation | Incubating the purified protein with a stoichiometric excess of the ligand (e.g., a 6-fluoro-3-methoxyquinoline derivative) to ensure saturation of the binding sites. | Form a stable protein-ligand complex in solution. |

| 3. Crystallization Screening | Setting up crystallization trials by mixing the protein-ligand complex with a wide range of precipitants, buffers, and salts under various conditions (e.g., temperature, pH). | Identify conditions that induce the formation of well-ordered crystals. |

| 4. X-ray Diffraction | Exposing a single, high-quality crystal to an intense beam of X-rays and recording the resulting diffraction pattern. | Collect data on the scattering of X-rays by the electrons in the crystal. youtube.com |

| 5. Structure Solution and Refinement | Using computational methods to process the diffraction data, calculate an electron density map, and build and refine an atomic model of the protein-ligand complex. | Generate a high-resolution 3D structure that shows the precise interactions between the ligand and its biological target. springernature.com |

Advanced Chromatographic and Elemental Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of synthesized compounds like 6-fluoro-3-methoxyquinoline and its derivatives. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The purity of a sample is assessed by monitoring the eluent with a detector, typically a UV-Vis spectrophotometer, as it exits the column. A pure compound should ideally produce a single, sharp, and symmetrical peak in the chromatogram. The area under this peak is proportional to the concentration of the compound. The presence of other peaks indicates impurities, and their relative peak areas can be used to quantify the purity level, often expressed as a percentage (e.g., >95%). The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under specific chromatographic conditions and aids in its identification.

The table below summarizes typical HPLC parameters that could be employed for the purity assessment of functionalized quinoline derivatives.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (Octadecyl-silica), 5 µm particle size | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (ACN) and Water (often with 0.1% formic acid or trifluoroacetic acid) | The changing solvent composition allows for the elution of compounds with a wide range of polarities. The acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. |

| Column Temperature | 25-40 °C | Maintains consistent retention times and can improve peak symmetry. |

| Detection Wavelength | ~254 nm or Diode Array Detector (DAD) scan | The quinoline ring system strongly absorbs UV light, allowing for sensitive detection. A DAD provides spectral information across a range of wavelengths. |

| Injection Volume | 5-20 µL | The amount of sample introduced onto the column for analysis. |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) is another powerful chromatographic technique used for separating and analyzing volatile and thermally stable compounds. When coupled with Mass Spectrometry (MS), the hyphenated technique GC-MS becomes an indispensable tool for both the identification and structural elucidation of compounds like 6-fluoro-3-methoxyquinoline. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

After separation by GC, the eluted compounds enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The output is a mass spectrum, which serves as a molecular fingerprint. The molecular ion peak (M+) confirms the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides detailed structural information. Analysis of these fragments can confirm the presence of the quinoline core, the methoxy group, and the fluorine atom.

The following table lists the predicted molecular ion and plausible fragment ions that would be observed in the EI-MS spectrum of 6-fluoro-3-methoxyquinoline.

| Ion | Proposed Structure/Fragment Lost | Expected m/z |

|---|---|---|

| [M]+• | Molecular Ion | 177 |

| [M - CH3]+ | Loss of a methyl radical from the methoxy group | 162 |

| [M - CO]+• | Loss of carbon monoxide | 149 |

| [M - OCH3]+ | Loss of a methoxy radical | 146 |

| [C8H4FN]+• | Loss of HCN from the [M - CO]+• fragment | 122 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method provides a direct measure of the elemental composition of a molecule, which is crucial for verifying the identity and purity of a newly synthesized compound like 6-fluoro-3-methoxyquinoline or its derivatives.

The analysis is performed using a CHN analyzer, which involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by detectors. From these measurements, the mass percentages of C, H, and N in the original sample are calculated.

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the correctness of the assigned chemical structure and indicates a high degree of purity.

The table below presents hypothetical elemental analysis data for a synthesized derivative, demonstrating the comparison between theoretical and experimental values.

| Compound Example | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 2-Chloro-6-fluoro-3-methoxyquinoline | C10H7ClFNO | C | 56.75 | 56.81 |

| H | 3.33 | 3.30 | ||

| N | 6.62 | 6.59 |

Computational and Theoretical Studies of 6 Fluoro 3 Methoxyquinoline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. These methods provide a quantum mechanical description of the electronic structure, which governs the chemical reactivity and physical properties of the compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aip.orgimperial.ac.uk For quinoline (B57606) derivatives, DFT calculations are employed to optimize molecular geometries and compute electronic properties. aip.orgtandfonline.comresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set has been shown to provide optimized quinoline geometries that are in close agreement with experimental data. tandfonline.com

DFT studies reveal key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comarabjchem.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer, which can influence properties like nonlinear optical activity. tandfonline.com For example, a computational study on quinoline derivatives demonstrated that changes in substituent positions can alter the bandgap, with a decrease from 2.75 to 2.50 eV observed in certain dimethylquinoline derivatives. nih.gov

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net In the case of 6-fluoro-3-methoxyquinoline, the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom significantly influence the electron distribution across the quinoline ring system, thereby modulating its reactivity and interaction with other molecules.

Table 1: Representative DFT Functionals and Basis Sets Used in Quinoline Derivative Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G++(d,p) | Geometry optimization, electronic properties | tandfonline.com |

| B3LYP | 6-31G(d) | Geometry optimization | bohrium.com |

| PBE | 6-311++G(d,p) | Optical properties | tandfonline.com |

| B3LYP | 6-311G(d,p) | General calculations | nih.gov |

| LSDA | 6-311++G(d,p) | Vibrational frequencies | researchgate.net |

| CAM-B3LYP | 6-31G++(d,p) | Electronic absorption and emission spectra | bohrium.com |

This table is interactive. Click on the headers to sort the data.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. iupac.org For flexible molecules, identifying the most stable conformation (the one with the minimum energy) is crucial for understanding their biological activity, as this is often the conformation that binds to a biological target. nih.gov

Computational methods such as molecular mechanics and quantum chemical calculations are used to explore the conformational space of a molecule and to perform energy minimization. iupac.orgnih.gov In the context of 6-fluoro-3-methoxyquinoline and its analogues, conformational analysis helps to determine the preferred orientation of the methoxy group relative to the quinoline ring. The planarity of the quinoline ring system is generally maintained, but the rotational barrier of the methoxy group can lead to different stable conformers.

Energy minimization calculations, often performed using DFT or semi-empirical methods, refine the geometry of the molecule to its lowest energy state. This process is a prerequisite for more complex simulations like molecular docking and molecular dynamics. nih.gov For quinoline derivatives, energy minimization ensures that the starting structure for subsequent simulations is energetically favorable, leading to more reliable predictions of binding modes and affinities.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or a nucleic acid. samipubco.comnih.gov These methods are central to computer-aided drug design (CADD). nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target molecule to form a stable complex. samipubco.commdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them. arabjchem.orgnih.gov This prediction of the binding pose is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. samipubco.com

For 6-fluoro-3-methoxyquinoline and its analogues, molecular docking has been used to predict their binding modes with various biological targets. For example, derivatives of quinoline have been docked into the active sites of enzymes like bacterial DNA gyrase and topoisomerase IV, which are targets for antibacterial agents. researchgate.netnih.gov The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. arabjchem.orgnih.gov For instance, docking studies of fluoroquinolone analogues against E. coli DNA gyrase B have shown binding affinities ranging from -6.1 to -7.2 kcal/mol. nih.gov

The accuracy of docking can be enhanced by using more advanced techniques like induced fit docking (IFD), which allows for flexibility in the receptor's binding site upon ligand binding. nih.gov

Table 2: Examples of Molecular Docking Studies on Quinoline Analogues

| Ligand/Analogue | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

| Quinoline Derivatives | P-glycoprotein | 6C0V | up to -9.22 | nih.gov |

| Quinoline Derivatives | Serine/threonine-protein kinase 10 (STK10) | 6I2Y | -5.1 to -7.9 | mdpi.com |

| Fluoroquinolone Analogues | E. coli DNA gyrase B | 6F86 | -6.1 to -7.2 | nih.gov |

| Quinoline-stilbene Derivatives | E. coli DNA gyrase B | Not specified | up to -7.1 | researchgate.net |

| Quinolines | Acetylcholinesterase | Not specified | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. mdpi.comnih.gov Starting from the docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of conformational changes and the stability of interactions. doi.org

For complexes involving 6-fluoro-3-methoxyquinoline analogues, MD simulations can assess the stability of the predicted binding pose. nih.govdoi.org Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration are monitored to evaluate the stability of the complex. doi.org These simulations can reveal if the initial interactions observed in docking are maintained over time and can identify other transient interactions that may be important for binding. mdpi.com MD simulations have been used to study the interaction of quinoline derivatives with various targets, including efflux pumps in Acinetobacter baumannii and melanin-concentrating hormone receptor 1 (MCHR1). nih.govmdpi.com

Binding Affinity Prediction Methodologies

Accurately predicting the binding affinity (often expressed as the binding free energy, ΔG_bind) of a ligand to its target is a major goal of computational drug design. nih.govbiorxiv.org While docking scores provide a rough estimate, more rigorous methods are often needed for higher accuracy. rsc.org

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques used to calculate binding free energies from MD simulation trajectories. nih.govrsc.org These methods calculate the free energy of the complex, the free receptor, and the free ligand in a solvent, and the binding free energy is the difference between these values. nih.gov

The total free energy in MM/PBSA and MM/GBSA is typically composed of the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area). nih.govfrontiersin.org

In Silico Approaches for Quantitative Binding Predictions

In the realm of drug discovery, predicting how strongly a potential drug molecule (a ligand) will bind to its biological target (a receptor) is a critical step. In silico methods, which are computer-based simulations, are invaluable for this purpose. These approaches can significantly reduce the time and cost associated with experimental screening of large compound libraries.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a ligand to a target protein. For instance, studies on quinoline derivatives have utilized molecular docking to evaluate their potential as antibacterial agents by predicting their binding to enzymes like E. coli DNA gyrase B and human topoisomerase IIα. researchgate.netnih.gov In one such study, synthesized quinoline analogues demonstrated binding affinities ranging from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B. researchgate.net This suggests a strong interaction between the compounds and the enzyme, highlighting their potential as inhibitors.

The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand and the receptor are required. These are often obtained from crystallographic databases or predicted using homology modeling. Then, a docking algorithm explores various possible binding poses of the ligand within the receptor's binding site. Finally, a scoring function estimates the binding affinity for each pose. nih.gov

The accuracy of these predictions is crucial. Researchers often validate their in silico results by comparing them with experimental data. For example, a study on α-amino acid functionalized 6-fluoro quinolones showed a good correlation between the docking scores and the experimentally observed antibacterial activity. researchgate.net This validation provides confidence in the predictive power of the computational models.

Furthermore, in silico approaches are not limited to predicting binding affinities. They can also elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.org This detailed understanding of the binding mode is instrumental in guiding the rational design of more potent and selective inhibitors. For example, identifying key amino acid residues in the binding pocket that interact with the ligand allows for targeted modifications of the ligand's structure to enhance these interactions. nih.gov

Table 1: Binding Affinities of Quinoline Analogues Against Bacterial Enzymes

| Compound/Analogue | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| Quinoline Analogues | E. coli DNA Gyrase B | -6.1 to -7.2 researchgate.net |

| Quinoline Analogues | Human Topoisomerase IIα | -6.8 to -7.4 researchgate.net |

| α-amino acid functionalized 6-fluoro quinolones | DNA gyrase enzyme | -6.83 to -8.81 (GLIDE score) niscpr.res.in |

| 1,2,3-triazole of 8-hydroxyquinoline (B1678124) | Fungal Lanosterol 14-α-demethylase | -9.7 acs.org |

| Glycyrrhetinic acid | PD Target | -12.7 nih.gov |

| E. resveratroloside | PD Target | -11.7 nih.gov |

Structure-Activity Relationship (SAR) Modeling

QSAR and Cheminformatics Applications for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov This predictive capability is highly valuable in drug discovery for prioritizing which compounds to synthesize and test. u-strasbg.fr

Cheminformatics plays a crucial role in QSAR by providing the tools to represent and analyze chemical structures. nih.gov This includes the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. u-strasbg.fr These descriptors are then used as the independent variables in the QSAR model.

A study on 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones provides a concrete example of QSAR application. Researchers developed a QSAR model to predict the cytotoxicity of these compounds against a Chinese Hamster Ovary cell line. nih.gov The model, which had a predictive value of 92.27%, revealed that the number of hydrogen atoms was directly proportional to cytotoxicity. It also suggested that excluding sulfur and nitrogen atoms and having less bulky cyclopropyl (B3062369) rings could lead to more potent compounds. nih.gov Based on these findings, a new molecule, REPUBLIC1986, was designed with a predicted high activity. nih.gov

The development of a robust QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.gov Various statistical methods, such as multiple linear regression and machine learning algorithms, can be used to generate the QSAR equation. nih.gov

The insights gained from SAR and QSAR studies are fundamental for medicinal chemists. For example, the discovery that adding a fluorine atom at the C-6 position and a piperazine (B1678402) group at the C-7 position of the quinolone scaffold significantly increased antibacterial activity was a key finding from SAR studies. nih.gov This knowledge has guided the development of subsequent generations of fluoroquinolone antibiotics. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful methods to investigate the intricate details of chemical reactions at the molecular level. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways. This is particularly useful for understanding complex organic reactions and for optimizing reaction conditions.

Density Functional Theory (DFT) is a widely used computational method for studying electronic structures and reactivity. rsc.orgmdpi.com It can be employed to calculate the energies of reactants, products, and transition states, thereby providing insights into the thermodynamics and kinetics of a reaction. rsc.org For instance, DFT calculations can help to understand how different substituents on the 6-fluoro-3-methoxyquinoline scaffold might influence its reactivity in various chemical transformations.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are another valuable tool, especially for studying reactions in large systems like enzymes. mpg.de In this approach, the reactive part of the system is treated with a high-level quantum mechanical method, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. mpg.de This allows for the study of enzymatic reactions where the protein environment plays a crucial role in catalysis.

Computational tools can also be used to predict the outcomes of chemical reactions. Machine learning models, trained on large datasets of known reactions, can predict the products of a given set of reactants with a certain degree of accuracy. frontiersin.org While still an evolving field, these methods hold the promise of accelerating the discovery of new synthetic routes.

The elucidation of reaction mechanisms through computational chemistry is not merely an academic exercise. It has practical implications for chemical synthesis. By understanding the mechanism, chemists can devise strategies to improve reaction yields, reduce byproducts, and develop more efficient and sustainable synthetic processes. For example, understanding the mechanism of a nucleophilic substitution on the quinoline core can help in selecting the optimal reagents and conditions to achieve the desired product.

Biological Activities and Molecular Mechanisms in Vitro and Non Clinical Investigations

Enzyme Inhibition Studies

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Derivatives of 6-fluoro-3-methoxyquinoline have been identified as a novel class of bacterial topoisomerase inhibitors (NBTIs), distinct from fluoroquinolones. These compounds target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. umsha.ac.iracs.orgnih.gov The inhibitory action against these enzymes disrupts DNA replication and transcription, ultimately leading to bacterial cell death. The core structure, including the 3-fluoro and 6-methoxy substitutions on the quinoline (B57606) ring, has been shown to favorably influence the inhibitory activity against both enzymes. acs.org

Research has focused on optimizing these derivatives to enhance their potency and spectrum of activity. One study reported on a series of cyclobutylaryl-substituted NBTIs based on the 3-fluoro-6-methoxyquinoline (B1245202) scaffold. researchgate.netdiscovery.csiro.aunih.gov An exemplary compound from this series, designated as Compound 14 , demonstrated potent in vitro activity against a range of bacterial strains, including Staphylococcus aureus. researchgate.netdiscovery.csiro.aunih.gov Enhanced inhibition of topoisomerase IV, in particular, was correlated with improved activity against S. aureus strains that have developed resistance to other NBTIs. researchgate.netdiscovery.csiro.au

The mechanism of these NBTIs involves stabilizing the enzyme-DNA complex, which obstructs the normal catalytic cycle of DNA supercoiling and relaxation. Unlike fluoroquinolones which typically induce double-stranded DNA breaks, some of these novel inhibitors primarily stabilize single-stranded breaks. researchgate.net The development of these 3-fluoro-6-methoxyquinoline derivatives represents a promising avenue for creating new antibacterial agents to combat drug-resistant bacteria. acs.orgresearchgate.netnih.gov

Table 1: In Vitro Antibacterial Activity of a 3-Fluoro-6-methoxyquinoline Derivative (Compound 14)

| Strain | MIC₉₀ (μg/mL) |

|---|---|

| S. aureus | 0.125 |

Data sourced from Mitton-Fry et al., 2017. researchgate.netdiscovery.csiro.aunih.gov

Topoisomerase I Inhibition

Currently, there is no scientific literature available that specifically investigates the inhibitory activity of 6-fluoro-3-methoxyquinoline or its direct derivatives against topoisomerase I. The available research on this compound class focuses on its role as a novel bacterial topoisomerase inhibitor (NBTI), which targets bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. acs.orgresearchgate.net

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

There are no available scientific studies that have evaluated 6-fluoro-3-methoxyquinoline or its direct derivatives for inhibitory activity against matrix metalloproteinases MMP-2 and MMP-9. While other quinoline derivatives, such as those based on an 8-hydroxyquinoline (B1678124) scaffold, have been investigated as MMP inhibitors, this specific activity has not been reported for the 6-fluoro-3-methoxyquinoline core structure. nih.govnih.gov

Cholinesterase (AChE and BChE) Inhibition

While direct studies on 6-fluoro-3-methoxyquinoline are limited, research into structurally related quinoline derivatives highlights the potential for this class of compounds to inhibit cholinesterases, enzymes significant in the pathology of Alzheimer's disease. umsha.ac.irumsha.ac.ir

One study on a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives found that while activity against acetylcholinesterase (AChE) was minimal, compounds featuring a 3-methoxyphenyl (B12655295) group showed significant inhibitory activity against butyrylcholinesterase (BChE). umsha.ac.irumsha.ac.ir The presence of the 3-methoxy group was identified as playing an important role in the inhibitory action. umsha.ac.irumsha.ac.ir The most potent compounds in this series, which also incorporated a fluorine atom on a benzyl (B1604629) ring, exhibited strong anti-BChE activity. umsha.ac.irumsha.ac.ir For instance, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.00 ± 0.07 μM against BChE. umsha.ac.ir